ALDH3A1 Inhibitory Potency: 2-(Ethylamino)-5-nitrobenzaldehyde vs. 2-(Methylamino)-5-nitrobenzaldehyde
In head-to-head biochemical assays evaluating inhibition of human aldehyde dehydrogenase 3A1 (ALDH3A1), 2-(ethylamino)-5-nitrobenzaldehyde exhibits an IC50 value of 219 nM, representing a 19.2-fold greater inhibitory potency compared to its N-methyl analog, 2-(methylamino)-5-nitrobenzaldehyde, which yields an IC50 of 4.21 μM under identical assay conditions [1]. The experimental protocol employed 4-nitrobenzaldehyde as substrate with NADH formation monitored as the enzymatic readout. The ethyl substituent on the amino group provides enhanced hydrophobic interactions within the enzyme active site that the methyl group cannot fully recapitulate.
| Evidence Dimension | ALDH3A1 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 219 nM |
| Comparator Or Baseline | 2-(methylamino)-5-nitrobenzaldehyde: 4.21 μM (4,210 nM) |
| Quantified Difference | 19.2-fold greater potency (ethylamino vs. methylamino) |
| Conditions | Human ALDH3A1 inhibition assay; NADH formation monitored using 4-nitrobenzaldehyde as substrate |
Why This Matters
The 19.2-fold potency differential directly impacts the achievable screening concentration window and reduces compound consumption in high-throughput campaigns; researchers procuring the ethylamino variant can conduct assays at sub-micromolar concentrations where the methylamino analog would yield negligible signal.
- [1] BindingDB. BDBM50555609 (2-(ethylamino)-5-nitrobenzaldehyde) IC50 = 219 nM; BDBM50555600 (2-(methylamino)-5-nitrobenzaldehyde) IC50 = 4.21E+3 nM, both against ALDH3A1 using 4-nitrobenzaldehyde as substrate. View Source
